molecular formula C23H26N6O3 B13850287 tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate

Cat. No.: B13850287
M. Wt: 434.5 g/mol
InChI Key: ZBZUKKMFZXKPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a pyrimidinyl and aminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amino functionalities. The reaction conditions often include the use of organic solvents such as ethanol and chloroform, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate is unique due to its complex structure, which allows for diverse chemical modifications and potential applications in various fields. Its combination of functional groups makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H26N6O3

Molecular Weight

434.5 g/mol

IUPAC Name

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate

InChI

InChI=1S/C23H26N6O3/c1-14-8-9-15(24)10-19(14)20(30)27-18-12-25-21(26-13-18)28-16-6-5-7-17(11-16)29-22(31)32-23(2,3)4/h5-13H,24H2,1-4H3,(H,27,30)(H,29,31)(H,25,26,28)

InChI Key

ZBZUKKMFZXKPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2=CN=C(N=C2)NC3=CC(=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.